3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
This compound features a benzamide scaffold linked to a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole core substituted with chlorine (C6) and fluorine (C5) atoms. The benzo[c][1,2,5]thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which are critical in materials science and bioactive molecule design . The chloro and fluoro substituents likely influence steric and electronic interactions, modulating binding affinity in biological systems or optoelectronic behavior in polymers .
Properties
IUPAC Name |
3-chloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c1-19-13-7-11(17)12(8-14(13)20(2)24(19,22)23)18-15(21)9-4-3-5-10(16)6-9/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMICFHPPBKHONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide (CAS Number: 2034589-05-2) is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available literature and research findings.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClFN₃O₃S |
| Molecular Weight | 369.8 g/mol |
| CAS Number | 2034589-05-2 |
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : A study demonstrated that related thiadiazole derivatives showed potent growth inhibition against various cancer cell lines. For example, a derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells through G2/M phase cell cycle arrest .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis. The specific interactions with molecular targets such as kinesin spindle protein (KSP) have been highlighted as crucial for their therapeutic effects .
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties:
- In Vitro Studies : Research has shown that several thiadiazole compounds possess antibacterial and antifungal activities. For example, minimum inhibitory concentrations (MICs) were evaluated using serial dilution methods against various microbial strains .
- Broad Spectrum : The antimicrobial activity is attributed to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Antiviral Activity
Recent studies have explored the antiviral potential of thiadiazole derivatives:
- Vero Cell Studies : In vitro assays using Vero cells demonstrated that certain thiadiazole compounds exhibit antiviral activity against viruses such as Junin virus (JUNV), with some compounds showing higher efficacy than standard antiviral agents like ribavirin .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Thiadiazole Derivatives : A series of 1,3-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The most active compound displayed significant cytotoxicity against multiple cancer cell lines and was further investigated for its mechanism of action involving apoptosis induction .
- Antimicrobial Screening : A comprehensive screening of various thiadiazole derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance potency against specific pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-1-yl)Ethyl]-2-Thiophenecarboxamide
- Structural Differences : Replaces the benzamide group with a thiophene-carboxamide.
- Impact : Thiophene’s lower aromaticity and larger atomic radius may reduce π-π stacking efficiency but improve charge transport in polymers.
- Applications : Likely explored in organic electronics due to thiophene’s conductive properties.
Compound B : N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Differences : Uses a thiazole ring instead of benzo[c][1,2,5]thiadiazole.
- Impact: Thiazole’s smaller ring and nitrogen positioning alter hydrogen-bonding capacity.
Compound C : 3-Chloro-N-[6-Methoxybenzo[d]Thiazol-2-yl]Benzamide
- Structural Differences : Substitutes benzo[c][1,2,5]thiadiazole with benzo[d]thiazole and adds a methoxy group.
Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
